(2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic methanone derivative featuring a 2,4-dimethylthiazole moiety linked via a carbonyl group to a piperazine ring. The piperazine is further substituted at the 4-position with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl group.
Properties
IUPAC Name |
[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-12-16(26-13(2)19-12)18(25)22-9-7-21(8-10-22)17(24)15-11-14-5-3-4-6-23(14)20-15/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSPYYEQSZHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrazolopyridine moiety. The final step involves the coupling of these intermediates with piperazine under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 4,5-dihydro-1H-pyrazole have been synthesized and evaluated for their efficacy against various pathogens. The incorporation of thiazole into the structure enhances the biological activity, making it a promising candidate for antibiotic development .
2. Anticonvulsant Properties
Thiazole derivatives have been reported to possess anticonvulsant activity. In particular, the integration of piperazine and thiazole in the molecular structure has been linked to improved efficacy in seizure models. Compounds similar to the one have shown protective effects comparable to standard anticonvulsants like sodium valproate .
3. Neuropharmacological Effects
The compound's structural components suggest potential interactions with neurokinin receptors. Research into similar compounds has revealed their utility as selective antagonists for neurokinin-3 receptors, which are implicated in various central nervous system disorders. This positions the compound as a candidate for further exploration in neuropharmacology .
Synthetic Applications
1. Synthesis of Novel Heterocycles
The compound can serve as a precursor for synthesizing other heterocyclic compounds. Its unique thiazole and pyrazole frameworks allow for further modifications that can yield new derivatives with tailored biological activities. The synthesis pathways often involve reactions with halogenated compounds or other electrophiles to form diverse derivatives .
2. Material Science
There is growing interest in the use of thiazole-based compounds in material science, particularly in developing organic semiconductors and sensors. The electronic properties imparted by the thiazole ring can be harnessed for creating materials with specific conductivity and optical characteristics.
Case Studies
Mechanism of Action
The mechanism of action of (2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting the pathways they regulate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of analogous compounds from the evidence, highlighting differences in substituents, ring systems, and synthesis pathways:
Key Structural and Functional Differences:
Heterocyclic Diversity: The target compound uniquely combines thiazole, piperazine, and tetrahydropyrazolopyridine systems. In contrast, compounds like MK62 and 4a prioritize pyrimidinone or dihydropyrazole cores, respectively. Sulfonylpiperazine derivatives (e.g., from ) replace the thiazole with sulfonylphenyl groups, enhancing hydrophobicity .
Synthetic Complexity: Multi-component reactions (e.g., one-pot syntheses for pyranopyrazoles in ) are common for generating heterocycles , but the target compound’s synthesis likely requires sequential coupling due to its intricate architecture. Ethanol-based nucleophilic substitutions () or pyridine-mediated acylations () are standard for piperazine or pyrazole derivatives .
Biological Implications :
- Piperazine-linked compounds (e.g., sulfonylpiperazines in ) demonstrate antiproliferative activity, suggesting the target compound’s piperazine core may confer similar properties .
- Thiazole moieties (as in the target) are associated with antimicrobial effects in related structures , though this remains speculative without direct data.
Research Findings and Limitations
Synthesis Challenges: The absence of explicit synthetic protocols for the target compound complicates direct comparisons. However, methodologies from analogous compounds (e.g., column chromatography in or bromoethanone substitutions in ) may inform its preparation.
Activity Predictions: The tetrahydropyrazolopyridine group in the target compound is structurally akin to pyrazolo[1,5-a]pyrimidinones (e.g., MK62), which show antiproliferative activity .
Evidence Gaps: No pharmacokinetic or mechanistic data are available for the target compound.
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety and a piperazine ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 318.4 g/mol. Its structure is characterized by:
- Thiazole Ring : Contributes to antimicrobial and anticancer activities.
- Piperazine Ring : Enhances pharmacokinetic properties and is associated with various therapeutic effects.
The biological activity of this compound primarily involves interactions with specific cellular targets:
- Target Enzymes : It has been reported to inhibit enzymes involved in the citric acid cycle, particularly succinate dehydrogenase, leading to altered cellular metabolism and energy production.
- Cellular Pathways : The compound may induce apoptosis in cancer cells by promoting oxidative stress and disrupting mitochondrial function .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Tests : The compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HL-60 (leukemia). IC50 values ranged from 0.5 to 2 µg/mL, indicating potent activity .
- Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of apoptosis via mitochondrial pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
The thiazole component has been linked to antimicrobial properties:
- Inhibition Studies : The compound demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were reported as low as 1.95 µg/mL against Staphylococcus aureus and Escherichia coli strains .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties:
- Inflammation Models : In vivo studies showed that administration significantly reduced inflammation markers in models of arthritis, suggesting a potential role in managing inflammatory diseases .
Case Study 1: Cancer Cell Line Evaluation
A study evaluated the effects of the compound on various cancer cell lines. Results indicated that:
- The compound induced apoptosis in A549 cells with an increase in caspase activity.
- Flow cytometry analysis revealed significant cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A549 | 1.0 | Apoptosis via ROS |
| HL-60 | 0.8 | Mitochondrial disruption |
Case Study 2: Antibacterial Activity Assessment
Another study focused on the antibacterial efficacy against clinical isolates:
- The compound showed potent activity against MRSA strains with MIC values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 1.95 | Vancomycin (MIC 2.0) |
| Escherichia coli | 2.0 | Gentamicin (MIC 3.0) |
Q & A
Q. Q1. What are the common synthetic routes for preparing (2,4-dimethylthiazol-5-yl)piperazine derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or amide bond formation. For example, triethylamine in absolute ethanol facilitates condensation between hydrazine-carbodithioate derivatives and hydrazonoyl chlorides, yielding thiadiazole intermediates (6-hour stirring at room temperature) .
- Cyclocondensation : Refluxing ethanol or toluene with sodium hydride can promote cyclization, as seen in pyrazole-triazole hybrids .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol or DMF/EtOH mixtures (1:1) are preferred for recrystallization to enhance purity .
Key Variables : Reaction time (2–8 hours), temperature (room temp to reflux), and catalyst (triethylamine vs. sodium hydride) critically affect yield (62–70% reported) .
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction conditions to improve regioselectivity and purity in heterocyclic coupling steps?
Methodological Answer:
- Regioselectivity : Use steric/electronic directing groups (e.g., nitro or methoxy substituents) on aryl hydrazines to control coupling sites . Computational pre-screening (DFT calculations) can predict favorable reaction pathways.
- Purity Enhancement :
- Catalyst Screening : Triethylamine outperforms pyridine in minimizing side reactions during hydrazone formation .
Basic Biological Evaluation
Q. Q3. What in vitro assays are suitable for initial screening of this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes like 14-α-demethylase (PDB: 3LD6) using molecular docking to prioritize candidates. Compounds with docking scores ≤−8.5 kcal/mol warrant further testing .
- Antifungal Activity : Broth microdilution (CLSI guidelines) against Candida spp. or Aspergillus spp., with IC₅₀ determination .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Mechanistic Studies
Q. Q4. How can molecular docking and MD simulations elucidate the compound’s mechanism of action?
Methodological Answer:
- Docking Workflow :
- MD Simulations :
Structure-Activity Relationship (SAR) Analysis
Q. Q5. Which structural modifications enhance target affinity while reducing off-target effects?
Methodological Answer:
- Core Modifications :
- Substituent Effects :
Handling Contradictory Data
Q. Q6. How to resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling :
- Formulation Adjustments : Nanoemulsions or cyclodextrin complexes improve bioavailability for low-solubility derivatives .
Environmental Impact Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
